molecular formula C8H11NOS B14844787 4-(Methylamino)-2-(methylthio)phenol

4-(Methylamino)-2-(methylthio)phenol

Cat. No.: B14844787
M. Wt: 169.25 g/mol
InChI Key: XEYWWJVSASDANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylamino)-2-(methylthio)phenol is an organic compound with a molecular formula of C8H11NOS It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with a methylamino group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-2-(methylthio)phenol typically involves the following steps:

    Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Methylation: The amino group is methylated to form the methylamino group.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-2-(methylthio)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent phenol or other derivatives.

    Substitution: The methylamino and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-(Methylamino)-2-(methylthio)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Methylamino)-2-(methylthio)phenol involves its interaction with molecular targets such as enzymes and proteins. The methylamino and methylthio groups can form hydrogen bonds and other interactions with active sites, affecting the activity of the target molecules. This can lead to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)phenol: Lacks the methylamino group, making it less reactive in certain biochemical applications.

    4-(Methylamino)phenol: Lacks the methylthio group, affecting its solubility and reactivity.

    2-(Methylthio)phenol: The position of the methylthio group affects its chemical properties and reactivity.

Uniqueness

4-(Methylamino)-2-(methylthio)phenol is unique due to the presence of both methylamino and methylthio groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

4-(methylamino)-2-methylsulfanylphenol

InChI

InChI=1S/C8H11NOS/c1-9-6-3-4-7(10)8(5-6)11-2/h3-5,9-10H,1-2H3

InChI Key

XEYWWJVSASDANG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)O)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.